Cholyl-lysyl-fluorescein

hepatocellular uptake transporter selectivity bile acid transporters

Quantifying hepatobiliary transport without radioactive tracers is challenging due to transporter cross-talk. CLF solves this with a defined selectivity profile. - **Transporter Specificity:** OATP1B3-dependent uptake & MRP2-dependent excretion; bypasses NTCP & BSEP to isolate cholestasis risk. - **Assay-Ready:** Apple-green fluorescence (λex/λem ~490/520 nm) for live-cell imaging & high-content biliary efflux quantification. - **Supply:** Rigorously characterized, non-radioactive. Suitable for transfected cells, primary hepatocytes, and in vivo imaging.

Molecular Formula C51H63N3O11S
Molecular Weight 926.1 g/mol
Cat. No. B10832531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholyl-lysyl-fluorescein
Molecular FormulaC51H63N3O11S
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C
InChIInChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)
InChIKeyZUJFMZPBQQCXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholyl-lysyl-fluorescein: Hepatic Transport Probe


Cholyl-lysyl-fluorescein (CLF; also cholyl-L-lysyl-fluorescein) is a synthetic fluorescent bile acid derivative that retains the intact steroid ring and unblocked carboxyl group of its natural congener, cholic acid, while conjugating a fluorescein moiety via a lysyl spacer [1]. CLF exhibits strong apple-green fluorescence similar to free fluorescein and serves as a surrogate probe for primary bile acids in studies of hepatobiliary transport and liver function [2]. Its unique divalent 'unipolar' anionic structure enables both in vitro and in vivo visualization of bile salt trafficking without radioactivity [3].

Why Cholyl-lysyl-fluorescein Cannot Be Replaced


Fluorescent bile acid analogs exhibit marked heterogeneity in their transporter selectivity, intracellular behavior, and hepatic handling. Direct substitution of CLF with compounds such as CGamF, C-NBD-L, or LLF is scientifically unsound because these analogs differ fundamentally in their reliance on the Na⁺-taurocholate cotransporting polypeptide (NTCP), pH sensitivity, biliary excretion kinetics, and substrate specificity for canalicular export pumps [1]. Notably, CLF is uniquely transported by OATP1B3 and ABCC2/MRP2 while bypassing NTCP and BSEP, making it an agent of choice for assessing drug-induced cholestasis risk without confounding by other bile acid transporters [2].

Cholyl-lysyl-fluorescein: Quantitative Differentiation


OATP1B3-Selective Hepatic Uptake

Cholyl-lysyl-fluorescein (CLF) demonstrates a transporter specificity profile distinct from that of natural bile acids and other fluorescent analogs. Unlike the natural conjugated bile acid taurocholate—which is taken up via NTCP—and in contrast to fluorescent probes that rely on NTCP, CLF exhibits no detectable transport by human NTCP or ABCB11 (BSEP). Instead, CLF is a high-affinity substrate exclusively for OATP1B3 with a K(m) of 4.6 ± 2.7 μM [1]. This contrasts with the Na⁺-dependent uptake observed for CGamF and C-NBD-L [2].

hepatocellular uptake transporter selectivity bile acid transporters NTCP OATP1B3

Rapid Biliary Excretion Compared to LLF

In vivo studies in rats demonstrate that CLF, as a primary bile acid analog, undergoes rapid biliary excretion significantly faster than the secondary bile acid analog lithocholyl-lysyl-fluorescein (LLF) [1]. CLF was rapidly transported into bile, whereas LLF transport was slower and produced significantly more bile duct fluorescence, with LLF clearance showing a lobular gradient confined largely to zone 3 [1].

biliary excretion hepatic clearance in vivo imaging primary vs secondary bile acid

MRP2-Mediated Canalicular Export

CLF biliary excretion is mediated primarily by ABCC2/MRP2, not BSEP, distinguishing it from natural bile acids. In ABCC2-knockout mice, biliary excretion of CLF was strongly reduced compared to wild-type mice, resulting in a much higher hepatic retention of CLF in Abcc2(-/-) versus wild-type mice: 64% versus 1% of the administered dose 2 hours post-administration [1]. In contrast, the non-sulfated analog LLF showed a reduction to only 52% in TR⁻ rats, while sulfated sLLF was reduced to 6% [2].

canalicular secretion MRP2 ABCC2 drug-induced cholestasis bile acid transport

Superior Hepatic Excretion vs. Free Fluorescein

Conjugation of fluorescein to cholic acid dramatically enhances hepatic targeting. In vivo biliary excretion of CLF reached 94.4 ± 0.3% of the injected dose within 20 minutes, closely matching the natural bile acid cholylglycine (93.1 ± 1.2%), while free fluorescein achieved only 34.8 ± 0.5% [1]. Similarly, single-pass hepatic extraction of CLF was 64.1 ± 3.9%, comparable to cholylglycine (66.1 ± 1.2%), and far exceeding free fluorescein (16.5 ± 2%) [1].

hepatic extraction biliary excretion liver targeting fluorescein conjugation

Cholylglycine-Like Transport Kinetics

CLF uptake by human and rat hepatocytes follows Michaelis-Menten kinetics with K(m) and Vmax values similar to those of cholylglycine (CG), the natural primary conjugated bile acid [1]. This contrasts with CGamF, which exhibits a higher K(m) of 10.8 μmol/L [2].

Michaelis-Menten kinetics surrogate validation bile acid transport cholylglycine

Minimal Enterohepatic Circulation

Unlike natural bile acids such as taurocholate—which undergo extensive enterohepatic recirculation—CLF exhibits negligible intestinal uptake, minimizing confounding recirculation effects in pharmacokinetic and liver function studies [1].

enterohepatic circulation pharmacokinetics in vivo liver function intestinal uptake

Applications of Cholyl-lysyl-fluorescein


High-Content Imaging for Cholestasis Screening

CLF accumulation in bile canalicular lumens can be quantified using automated high-content imaging to assess inhibition of MRP2-mediated biliary efflux by candidate pharmaceuticals [1]. The compound's OATP1B3-dependent uptake and MRP2-dependent excretion provide a specific readout of cholestatic liability without interference from NTCP/BSEP pathways [2].

In Vivo Liver Function Imaging

CLF enables non-radioactive, real-time visualization of hepatic bile acid transport in live animals. Its rapid biliary excretion and minimal enterohepatic recirculation [3] make it an ideal probe for longitudinal studies of liver disease progression or recovery.

Competitive ELISA for Biliary Elimination

Patented competitive ELISA methods using CLF allow quantitative measurement of fluorescent bile salt derivatives in biological fluids for diagnostic evaluation of biliary elimination and drug-drug interactions [4].

Hepatocyte Transport with Defined Transporter Selectivity

In transfected cell systems (e.g., CHO-OATP1B3) or primary hepatocytes, CLF serves as a selective probe to dissect OATP1B3-mediated uptake independently of NTCP, OATP1B1, and OATP2B1 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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